molecular formula C13H11FN2O3 B3159728 Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate CAS No. 864245-61-4

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate

Cat. No. B3159728
CAS RN: 864245-61-4
M. Wt: 262.24 g/mol
InChI Key: VEGPTDTUUANRPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide” has been documented . Another related compound, “methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate”, has been synthesized through a reaction involving 4-chloro-2-fluoro-3-methoxyphenylboronic acid and methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Mechanism of Action

Mode of Action

The exact mode of action of Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would need to be determined through further scientific investigation.

Biochemical Pathways

It is mentioned that there is a new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib .

Safety and Hazards

The safety and hazards associated with “Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate” are not documented in the available literature .

Future Directions

The future directions for the study and application of “Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate” are not documented in the available literature .

properties

IUPAC Name

methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-18-13(17)12-7-9(4-5-16-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGPTDTUUANRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate (200 mg) in methanol (40 ml) was added 10% palladium carbon, followed by stirring under a hydrogen atmosphere at room temperature for 4.5 hrs. The reaction mixture was filtered to remove the catalyst, which was then washed with methanol. The filtrate was concentrated under a reduced pressure to give a residue, which was purified by silica gel column chromatography (eluent; ethyl acetate). Fractions containing the target compound were concentrated to provide a crude product of the titled compound (181 mg) as a brown oil.
Name
methyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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